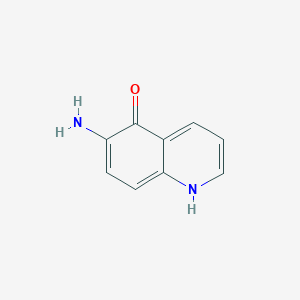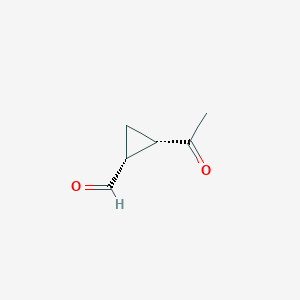![molecular formula C7H8ClNOS B067616 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol CAS No. 175135-89-4](/img/structure/B67616.png)
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol involves strategic functionalization of pyridyl and ethan-1-ol moieties. For instance, functionalized 2-pyridyl-substituted metallo-1,2-enedithiolates have been prepared from 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one, showcasing a method that could be adapted for synthesizing the compound of interest (Houten et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about bonding and interaction. For example, the crystal structure and Hirshfeld surface analysis of 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane provides insights into π-π and C−H•••π interactions, which are crucial for understanding the structural characteristics of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (González-Montiel et al., 2015).
Chemical Reactions and Properties
The reactivity of the pyridyl moiety in compounds similar to 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol can lead to various chemical transformations. For instance, reactions of hybrid organotellurium ligands with mercury (II) bromide showcase complex formation and decomposition pathways that could be relevant for understanding the chemical behavior of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol (Singh et al., 2005).
Physical Properties Analysis
The synthesis and characterization of related compounds provide insights into the physical properties such as luminescence, which could be explored for 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol. For example, coordination polymers incorporating LnCl₃ and 1,2-bis(4-pyridyl)ethane exhibit various luminescence properties, suggesting potential physical properties of interest (Dannenbauer et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol can be inferred from studies on similar compounds. For instance, the synthesis and fungicidal activity of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols highlight the potential bioactivity and chemical reactivity of the compound , suggesting avenues for further chemical property exploration (Kuzenkov & Zakharychev, 2009).
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
- Scientific Field: Medicinal Chemistry Research
- Application Summary: Pyrimidinamine derivatives containing pyridin-2-yloxy moiety have been studied for their fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
- Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results: The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6- (difluoromethyl)-2-methyl-N- (1- ( (5- (trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Antimicrobial and Antiviral Activities
- Scientific Field: Molecular Science
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
- Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents, and pyridine compounds can be involved in these reactions .
- Methods of Application: The SM coupling reaction involves the use of a palladium catalyst, an organoboron reagent, and a halide or pseudohalide . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination .
- Results: The SM coupling reaction is a powerful tool for the synthesis of complex organic molecules. It is particularly useful due to its mild reaction conditions and functional group tolerance .
Synthesis of Pyrimidinamine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidinamine derivatives containing a pyridin-2-yloxy moiety have been synthesized and studied for their fungicidal activity .
- Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
- Results: The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L .
Antitumor Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antitumor . They have been used in the development of new drugs for the treatment of various types of cancer .
- Methods of Application: The methods of synthesis of pyridine compounds, their antitumor activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
- Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antitumor selectivity for the target molecule .
Anti-inflammatory Activity
- Scientific Field: Molecular Science
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as anti-inflammatory . They have been used in the development of new drugs for the treatment of various inflammatory diseases .
- Methods of Application: The methods of synthesis of pyridine compounds, their anti-inflammatory activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
- Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the anti-inflammatory selectivity for the target molecule .
Eigenschaften
IUPAC Name |
2-(5-chloropyridin-2-yl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOJLJIHCJJDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379285 | |
| Record name | 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol | |
CAS RN |
175135-89-4 | |
| Record name | 2-[(5-Chloro-2-pyridinyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)




![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)



![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

